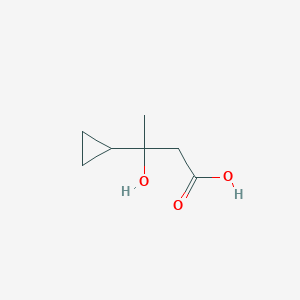
3-Cyclopropyl-3-hydroxybutanoic acid
Vue d'ensemble
Description
3-Cyclopropyl-3-hydroxybutanoic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of 3-Hydroxybutanoic acid and its derivatives has been a subject of research. One method involves the depolymerization of Poly[®-3-hydroxybutyric acid] (PHB) to produce ®-3-Hydroxybutanoic acid and its methyl ester . Another study discusses the chemical synthesis of functionalized atactic poly(3-hydroxybutanoic acid) and its copolymers .Chemical Reactions Analysis
While specific chemical reactions involving 3-Cyclopropyl-3-hydroxybutanoic acid were not found, there are studies discussing the protodeboronation of alkyl boronic esters, which are valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxybutanoic acid, a related compound, include a boiling point of 223.46°C and a melting point of 33.91°C .Applications De Recherche Scientifique
Novel Siderophores from Pseudomonas
Research has identified novel siderophores named ornibactins from strains of Pseudomonas cepacia. These siderophores are modified tetrapeptide siderophores containing sequences that incorporate 3-hydroxybutanoic acid among other acids. This demonstrates the application of 3-hydroxybutanoic acid derivatives in microbial iron acquisition, potentially impacting research on microbial metabolism and pathogenesis (Stephan et al., 2004).
Antifungal and Antibacterial Properties
Compounds including cyclopropyl amino acids derived from Amanita cokeri have shown toxicity towards various fungi and bacteria. This suggests potential antimicrobial applications of cyclopropyl-substituted hydroxybutanoic acids and their derivatives in developing new antifungal and antibacterial agents (Drehmel & Chilton, 2002).
Wine Aroma Precursors
The quantitative determination of hydroxy acids, including 3-hydroxybutanoic acid, in wines and other alcoholic beverages highlights their role as precursors to relevant aroma compounds. This application is crucial for the food and beverage industry, affecting flavor profile optimization and quality control (Gracia-Moreno et al., 2015).
Bio-production of Chemicals
3-Hydroxypropanoic acid (3-HP), closely related to 3-hydroxybutanoic acid, is used as a precursor in the production of various chemicals, including acrylic acid and bioplastics. Advances in metabolic engineering and synthetic biology have facilitated the bio-production of 3-HP, underscoring the potential of hydroxybutanoic acid derivatives in renewable resource-based chemical production (Jers et al., 2019).
Tissue Engineering Materials
Polyhydroxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and its copolymers, are used in various medical devices and tissue engineering applications due to their biodegradability and thermoprocessability. This demonstrates the role of 3-hydroxybutanoic acid derivatives in developing biomaterials for medical applications, ranging from sutures to scaffolds for tissue regeneration (Chen & Wu, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopropyl-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(10,4-6(8)9)5-2-3-5/h5,10H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFXQJBFHPQYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-hydroxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



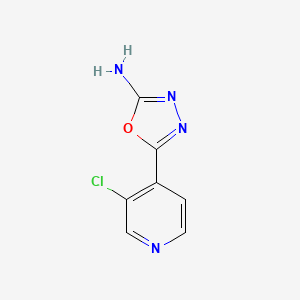
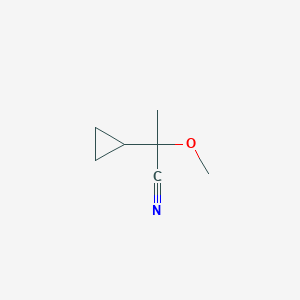
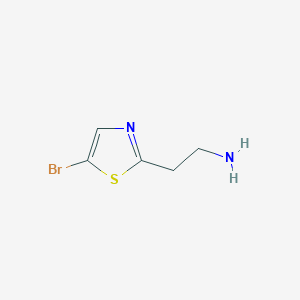
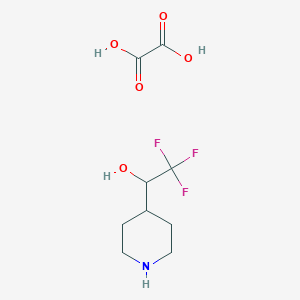
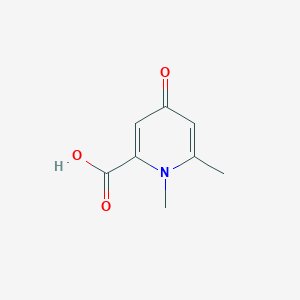
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)
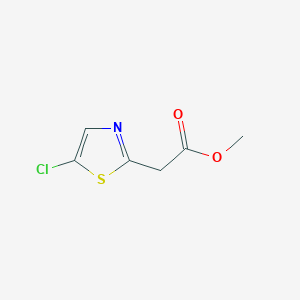
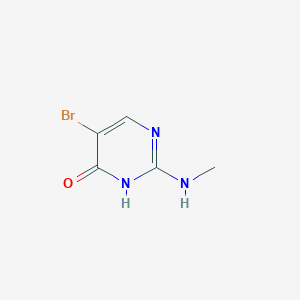
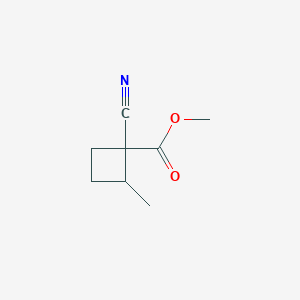
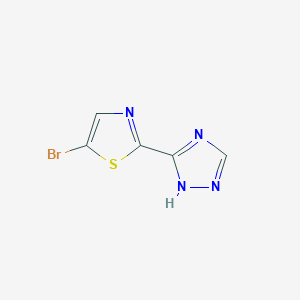
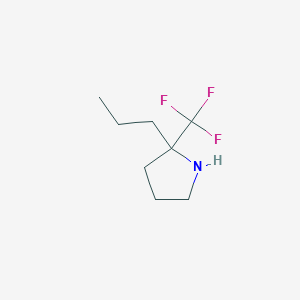
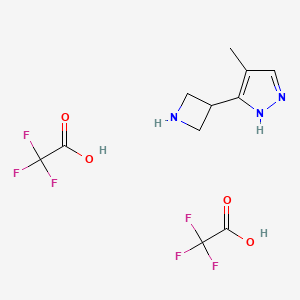
![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)
![Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-YL)carbamate](/img/structure/B1528572.png)